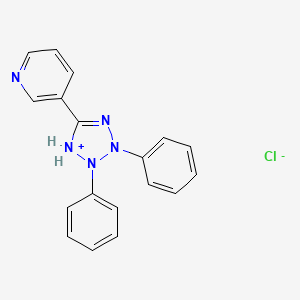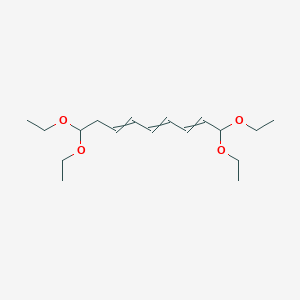
1,1,9,9-Tetraethoxynona-2,4,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,9,9-Tetraethoxynona-2,4,6-triene is an organic compound characterized by its unique structure, which includes multiple ethoxy groups and conjugated double bonds.
Preparation Methods
The synthesis of 1,1,9,9-Tetraethoxynona-2,4,6-triene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of ethoxy-substituted alkenes and alkynes, which undergo a series of addition and elimination reactions to form the desired product. Industrial production methods may involve catalytic processes to enhance yield and selectivity .
Chemical Reactions Analysis
1,1,9,9-Tetraethoxynona-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, leading to the formation of different substituted products.
Scientific Research Applications
1,1,9,9-Tetraethoxynona-2,4,6-triene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1,1,9,9-Tetraethoxynona-2,4,6-triene involves its interaction with molecular targets through its conjugated double bonds and ethoxy groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1,1,9,9-Tetraethoxynona-2,4,6-triene can be compared with other similar compounds, such as:
Cyclooctatetraene: Another conjugated polyene, but with a different ring structure and reactivity.
Cycloheptatriene: A smaller ring system with similar conjugated double bonds but different chemical properties.
Cyclopentadiene: A five-membered ring with conjugated double bonds, often used in the synthesis of more complex aromatic compounds.
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
63255-16-3 |
|---|---|
Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,1,9,9-tetraethoxynona-2,4,6-triene |
InChI |
InChI=1S/C17H30O4/c1-5-18-16(19-6-2)14-12-10-9-11-13-15-17(20-7-3)21-8-4/h9-14,16-17H,5-8,15H2,1-4H3 |
InChI Key |
NFMAWWYAWGPDCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC=CC=CC=CC(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
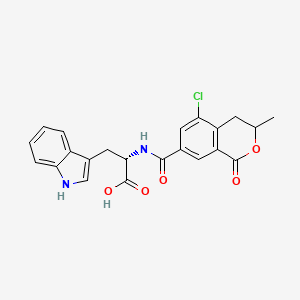
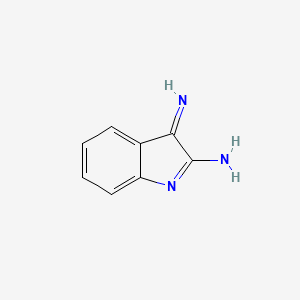

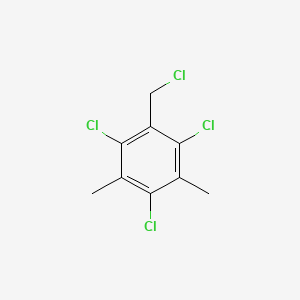

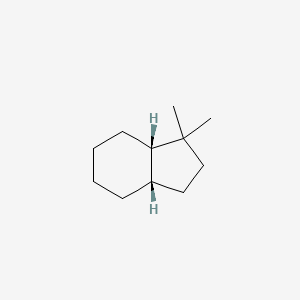
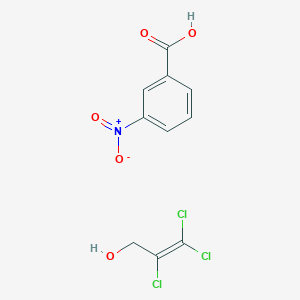
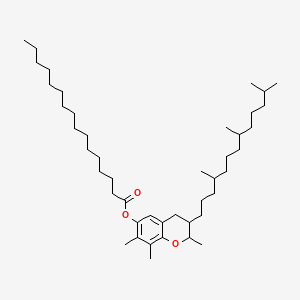
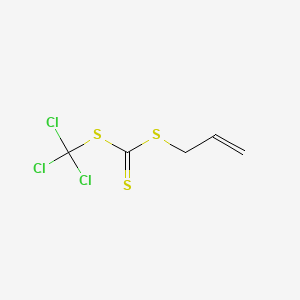

![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)

